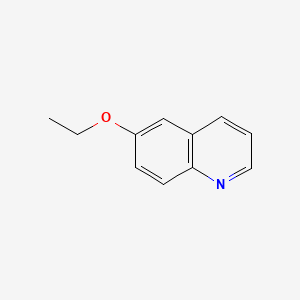

6-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAKVPMSAABZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177424 | |

| Record name | Ethyl 6-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22883-85-8 | |

| Record name | 6-Ethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22883-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022883858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 6-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEV83W8FHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation for 6 Ethoxyquinoline and Its Derivatives

Green Chemistry Paradigms in 6-Ethoxyquinoline Synthesis

Microwave-Assisted and Ultrasound-Mediated Synthesis Protocols

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, long reaction times, and significant waste generation. Microwave-assisted synthesis (MAS) and ultrasound-mediated synthesis (UMS) have emerged as powerful green chemistry tools that address these limitations by significantly accelerating reaction rates, improving yields, and reducing energy consumption.

Microwave-Assisted Synthesis (MAS): Microwave irradiation directly interacts with polar molecules, leading to rapid and efficient heating, thereby drastically reducing reaction times and often improving yields and purity compared to conventional heating methods ingentaconnect.comresearchgate.neteurekaselect.com. MAS has been successfully applied to various quinoline synthesis reactions, including Friedländer synthesis and multicomponent reactions tandfonline.comrsc.org. For instance, reactions that typically take several hours under conventional heating can be completed in minutes under microwave irradiation tandfonline.comrsc.org. This technique is lauded for its energy efficiency, cleaner reaction profiles, and potential for scalability ingentaconnect.comresearchgate.neteurekaselect.com.

Ultrasound-Mediated Synthesis (UMS): Similarly, ultrasound irradiation provides energy to chemical reactions through cavitation, leading to enhanced mass transfer and reaction rates ijpsjournal.comrsc.orgrsc.org. UMS offers advantages such as higher yields, improved product purity, better selectivity, and reduced reaction times rsc.orgrsc.org. Studies have demonstrated that ultrasound can accelerate the synthesis of quinoline derivatives, often reducing reaction times from many hours to just a few minutes rsc.orgrsc.orgmdpi.commdpi.com. This method is considered environmentally friendly due to its milder conditions and reduced energy requirements rsc.orgrsc.org.

Table 1: Examples of Microwave and Ultrasound-Assisted Quinoline Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Time | Reference |

| Friedländer Synthesis | p-Sulfonic acid calix tandfonline.comarene (CX₄SO₃H) | Neat | Microwave, 200 °C | 40–68 | 20–25 min | rsc.org |

| Multicomponent Reaction | Catalyst-free (Ethanol) | Ethanol | Microwave, 8–10 min | 88–96 | 8–10 min | tandfonline.com |

| Friedländer Synthesis | Metal nanoparticles (Co(0), Cu(0)) aerogels | Solvent-free | Microwave, 50 °C | 90–97 | 2 h | tandfonline.com |

| Skraup Synthesis | Water as solvent | Water | Microwave, 100 °C | 75–93 | 10–15 min | tandfonline.com |

| Multicomponent Reaction | SnCl₂·2H₂O | Water | Ultrasound | Good | Rapid | nih.gov |

| N-alkylation & Cycloaddition | Not specified | Not specified | Ultrasound | Good | 1–2 h | rsc.orgrsc.org |

| O-alkylation of quinolin-4-ol | K₂CO₃ | DMF | Ultrasound | Satisfactory | 15 min | mdpi.com |

| Conjugation of carbaldehydes | Not specified | Not specified | Ultrasound | Excellent | 4–6 min | mdpi.com |

Utilization of Green Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents)

The adoption of green solvents is paramount in developing sustainable chemical processes. Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are gaining prominence due to their tunable properties, low volatility, recyclability, and often catalytic activity.

Ionic Liquids (ILs): Ionic liquids have been employed as both solvents and catalysts in the synthesis of quinoline derivatives researchgate.netrsc.orgresearchgate.netacademie-sciences.frnih.govmdpi.com. Their ability to act as dual solvent-catalysts, combined with their recyclability and ease of separation, makes them attractive alternatives to traditional volatile organic solvents academie-sciences.frmdpi.com. For example, sulfonic acid-functionalized ILs have been used in solvent-free Friedländer reactions, yielding substituted quinolines in excellent yields and short reaction times, with the catalyst being easily recovered and reused academie-sciences.fr. Other ILs have been developed for the synthesis of hexahydroquinoline derivatives under mild, room-temperature conditions with high yields and purity nih.gov.

Deep Eutectic Solvents (DESs): DESs, formed by mixing two or more components, are also recognized as environmentally friendly solvents ijpsjournal.com. While specific examples for this compound synthesis using DESs are less detailed in the provided literature snippets, their general application as green reaction media for organic synthesis suggests potential utility in quinoline derivative preparation.

Table 2: Examples of Ionic Liquid-Assisted Quinoline Synthesis

| Reaction Type | Ionic Liquid Catalyst/Solvent | Substrate Type | Yield (%) | Time | Reference |

| Friedländer Reaction | DSIMHS | Ketones, 2-amino benzaldehydes | Excellent | Short | academie-sciences.fr |

| Hantzsch-type synthesis | [H₂-DABCO][HSO₄]₂ | 1,3-dicarbonyls, malononitrile, aldehydes | 76–100 | 5–20 min | nih.gov |

| Various Heterocycles | Tropine-based IL | Not specified for quinolines | Good | Not specified | chemmethod.com |

| Skraup Method Variations | Ionic liquid media | Anilines, glycerol (B35011) (for unsubstituted quinolines) | Improved | Not specified | semanticscholar.org |

Photocatalytic and Biocatalytic Approaches

Photocatalytic and biocatalytic methods represent cutting-edge green strategies for organic synthesis, offering high selectivity and mild reaction conditions.

Photocatalytic Approaches: Photocatalysis utilizes light energy, often from visible light sources, to drive chemical transformations, frequently employing metal-free catalysts or earth-abundant metal catalysts mdpi.comacs.org. These methods can enable novel reaction pathways, such as oxidative cyclization or Povarov reactions, leading to quinoline derivatives under mild, oxidant-free conditions mdpi.comacs.org. For example, visible-light-excited photocatalysts can facilitate the synthesis of polysubstituted quinolines via electrocyclization or other cascade reactions mdpi.com. The use of photocatalysts like Eosin Y under visible light irradiation for sulfonylation reactions is also reported rsc.org. These approaches minimize waste and avoid harsh reagents mdpi.comacs.org.

Biocatalytic Approaches: Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions, offering high specificity, mild reaction conditions, and reduced environmental impact ijpsjournal.comrsc.org. While research on the direct synthesis of this compound using biocatalysis might be nascent, enzymes are being explored for the oxyfunctionalization of quinoline rings and the synthesis of related heterocyclic compounds ijpsjournal.comrsc.org. Enzyme engineering is also advancing to improve catalytic properties for specific transformations ijpsjournal.com. Biocatalysis aligns with green chemistry principles by reducing waste and the need for hazardous chemicals ijpsjournal.comrsc.org.

Table 3: Examples of Photocatalytic and Biocatalytic Quinoline Synthesis

| Approach | Catalyst/Enzyme | Reaction Type | Substrate Type | Yield (%) | Time | Reference |

| Photocatalytic | Visible-light-excited 9,10-phenanthrenequinone (PQ*) | Electrocyclization of 2-vinylarylimines | Not specified for this compound | High | Not specified | mdpi.com |

| Photocatalytic | Eosin Y | Sulfonylation of N-propargylanilines | N-propargylanilines | Not specified | Not specified | rsc.org |

| Photocatalytic | Dual-catalyst system (photocatalyst + proton reduction cocatalyst) | Povarov reaction followed by oxidation | N-alkyl anilines or anilines and aldehydes | Excellent | Not specified | acs.org |

| Biocatalytic | Enzymes (e.g., for oxyfunctionalization) | Direct oxyfunctionalization of quinoline rings | Quinoline and its structural analogues | Good | Not specified | rsc.org |

| Biocatalytic | Enzymes | Synthesis of heterocyclic compounds | Not specified for this compound | Not specified | Not specified | ijpsjournal.com |

Chemical Reactivity and Reaction Mechanism Investigations

Photochemical Transformation Mechanisms

Theoretical Frameworks for Photochemical Reactivity

6-Ethoxyquinoline exhibits photochemical properties, evidenced by its utility as a fluorescent indicator in various chemical studies shd.org.rs. Theoretical investigations into heterocyclic compounds suggest that structural modifications, such as the introduction of an N-oxide group, can significantly influence photochemical reactivity. This enhancement is often attributed to altered molecular stability and modified electronic properties, including changes in frontier molecular orbitals science.gov. While specific theoretical frameworks detailing the photochemical pathways of this compound are not elaborated upon in the available sources, the general application of quantum chemical calculations is a common approach for understanding the excited-state behavior and potential photochemical transformations of such aromatic systems science.govscience.govresearchgate.net. These calculations can elucidate reaction pathways, energy landscapes, and the nature of transient species involved in photochemical processes science.gov.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound and its derivatives is an area of interest, particularly in understanding redox processes and potential electron transfer phenomena.

Redox Pathways and Electron Transfer Phenomena

Direct studies detailing the specific redox pathways and electron transfer phenomena for this compound are limited in the provided literature. However, its role as a fluorescent indicator in electrochemical studies suggests an interaction with electrochemical processes shd.org.rs. Research on ethoxyquin (B1671625), a closely related dihydro derivative, indicates that it can undergo electrochemical oxidation, leading to the formation of various oxidation products, including dimers and quinone imines researchgate.netresearchgate.net. These studies often employ techniques like cyclic voltammetry to probe the redox behavior and electron transfer characteristics of such compounds researchgate.netresearchgate.net. General principles of electron transfer are also relevant in the broader context of quinoline (B57606) chemistry, particularly in catalytic or biological applications where redox cycling can occur acs.orgnih.gov.

Computational Modeling of Electrochemical Oxidation Processes

Computational modeling serves as a crucial tool for investigating the electrochemical oxidation of organic molecules, including the elucidation of single/two-electron transfers and the formation of radical intermediates science.gov. Studies on metabolites related to ethoxyquin, which include compounds structurally similar to this compound, have utilized computational modeling to explore electrochemical oxidation mechanisms and radical generation pathways science.gov. These theoretical approaches aim to provide a deeper understanding of how such molecules undergo oxidation, potentially forming reactive species that drive subsequent chemical transformations science.gov.

Regioselectivity of Electrochemical Dimerization Reactions

Information regarding the regioselectivity of electrochemical dimerization reactions specifically for this compound is not explicitly detailed in the provided literature snippets. While dimerization reactions are known to occur for related ethoxyquin derivatives, leading to the formation of dimers like ethoxyquin dimer (EQDM) researchgate.netresearchgate.net, the specific positional outcomes (regioselectivity) of such electrochemical dimerization processes for this compound remain an area that requires further investigation based on the available data.

Thermal Decomposition and Kinetic Studies

The thermal stability and decomposition pathways of this compound are of interest for understanding its behavior under elevated temperatures.

Pyrolytic Elimination Mechanisms (e.g., Ethylene (B1197577) Elimination)

Detailed studies on the pyrolytic elimination mechanisms of this compound, such as the elimination of ethylene, are not extensively covered in the provided literature. General information indicates that related compounds, like ethoxyquin (a dihydro derivative), are combustible and can decompose upon heating, potentially emitting toxic fumes guidechem.com. Furthermore, ethoxyquin may undergo polymerization when exposed to heat, light, and air guidechem.com. For other quinoline derivatives, thermal decomposition has been observed to yield component radicals or other products researchgate.net. Thermal stability data for related compounds, such as a 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) derivative, suggest decomposition can occur at temperatures exceeding 200°C . However, specific mechanistic pathways like ethylene elimination for this compound are not elaborated upon in these sources.

Advanced Spectroscopic and Analytical Methodologies in Research

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The definitive identification of novel 6-ethoxyquinoline derivatives is accomplished through a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).

One-dimensional (1D) NMR (¹H and ¹³C) provides the fundamental framework for structural analysis. In ¹H NMR spectra of this compound derivatives, the ethoxy group protons typically appear as a characteristic triplet and quartet in the upfield region. The aromatic protons on the quinoline (B57606) core present as a complex series of doublets and doublets of doublets in the downfield region, with their precise chemical shifts and coupling constants being highly sensitive to the nature and position of other substituents. uncw.eduresearchgate.net

For unambiguous assignment, especially in complex or isomeric structures, two-dimensional (2D) NMR experiments are indispensable. researchgate.netmdpi.com Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (H-H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different molecular fragments and confirming the substitution pattern on the quinoline ring. nih.govnih.gov For instance, an HMBC correlation between the methylene (B1212753) protons of the ethoxy group and the C6 carbon of the quinoline ring would definitively confirm the 6-ethoxy substitution.

The following table provides representative ¹H and ¹³C NMR chemical shift assignments for a hypothetical this compound derivative, illustrating the type of data obtained from these high-resolution techniques.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | 8.65 (dd) | 155.8 | H2 -> C3, C4, C8a |

| 3 | 7.25 (d) | 121.5 | H3 -> C2, C4, C4a |

| 4 | 8.00 (d) | 144.2 | H4 -> C2, C4a, C5 |

| 5 | 7.85 (d) | 128.0 | H5 -> C4, C6, C7, C8a |

| 7 | 7.30 (dd) | 122.1 | H7 -> C5, C6, C8, C8a |

| 8 | 7.40 (d) | 105.0 | H8 -> C6, C7, C8a |

| 6-OCH₂CH₃ | 4.15 (q) | 63.7 | OCH₂ -> C6, OCH₂CH₃ |

| 6-OCH₂CH₃ | 1.45 (t) | 14.8 | CH₃ -> OCH₂ |

Spectroscopic Probing of Photochemical and Electrochemical Intermediates

Understanding the reaction mechanisms of this compound often requires the detection and characterization of short-lived photochemical and electrochemical intermediates. Quinoline and its derivatives are known to be photoactive, capable of undergoing various light-induced reactions, including photodimerization and rearrangements. rsc.orgresearchgate.netacs.org Spectroscopic techniques such as transient absorption spectroscopy can be employed to observe excited states and radical intermediates formed upon photoexcitation.

In the realm of electrochemistry, the coupling of electrochemical cells directly with mass spectrometry (EC-MS) has emerged as a powerful tool for identifying reactive intermediates. mdpi.com Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and decoupled electrochemical flow microreactors hyphenated with mass spectrometry (DEC-FMR-MS) allow for the real-time tracking of species generated at an electrode surface. nih.govstanford.edu These methods can capture fleeting intermediates with lifetimes on the order of milliseconds. stanford.edu For this compound, such techniques could be applied to study its oxidation or reduction pathways, potentially identifying radical cations, diimine species, or other transient products that are crucial for elucidating the reaction mechanism. chemrxiv.org While specific studies on this compound are not prevalent, the methodologies have been successfully applied to related heterocyclic systems, demonstrating their feasibility for probing these reactive species. nih.govchemrxiv.org

Mass Spectrometry for Transformation Product Identification

Mass spectrometry (MS) is a cornerstone technique for identifying transformation products of this compound resulting from metabolic, degradation, or synthetic processes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its various products. mdpi.com

The structural characterization of these products is achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of a transformation product is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure. For this compound, characteristic fragmentation pathways would involve the ethoxy group. Based on studies of related methoxyquinolines, key fragmentation events would include: cdnsciencepub.com

Loss of an ethyl radical (•C₂H₅): Resulting in a fragment ion corresponding to the loss of 29 Da.

Loss of ethene (C₂H₄): A common rearrangement for ethoxy aromatics, leading to a fragment corresponding to the loss of 28 Da.

Cleavage of the ether bond: Loss of an ethoxy radical (•OC₂H₅) resulting in a fragment with a mass difference of 45 Da.

Ring cleavage: Subsequent fragmentation of the quinoline ring system, often involving the loss of HCN (27 Da). rsc.org

By analyzing these fragmentation patterns, researchers can pinpoint the sites of modification on the this compound molecule, such as hydroxylation, oxidation, or conjugation. nih.gov

| Parent Compound/Transformation Product | Proposed Structure | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Neutral Loss (Da) |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO | 174.0913 | 146.0600 | 28 (C₂H₄) |

| 145.0522 | 29 (•C₂H₅) | |||

| Hydroxy-6-ethoxyquinoline | C₁₁H₁₁NO₂ | 190.0862 | 162.0550 | 28 (C₂H₄) |

| 147.0444 | 43 (C₂H₃O) | |||

| 6-Quinolinol (from de-ethylation) | C₉H₇NO | 146.0600 | 118.0495 | 28 (CO) |

Crystallographic Methods for Molecular Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound derivatives and, crucially, for analyzing how these molecules arrange themselves in the solid state. This molecular packing is governed by a network of non-covalent intermolecular interactions, which dictates the material's physical properties. eurjchem.comsemanticscholar.org

For derivatives of this compound, crystal structure analysis reveals the planarity of the quinoline ring system and the orientation of the ethoxy substituent. nih.gov The packing is often dominated by a combination of hydrogen bonds (if suitable functional groups are present) and π–π stacking interactions between the aromatic quinoline rings of adjacent molecules. nih.gov These offset π–π interactions are characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.gov

To quantify the various intermolecular contacts within the crystal lattice, Hirshfeld surface analysis is employed. nih.govnih.govacs.org This technique maps the close contacts between neighboring molecules, providing a visual and quantitative breakdown of the interactions. The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts. For typical this compound derivatives, Hirshfeld analysis often shows that H···H contacts make up the largest percentage of the surface, reflecting the abundance of hydrogen atoms. nih.gov Other significant contacts include C···H, O···H, and N···H, which provide insight into the specific forces stabilizing the crystal structure. nih.govnih.govmdpi.com

| Parameter | Example: Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | Offset π–π stacking |

| Centroid-to-Centroid Distance | 3.4731 (14) Å |

| Hirshfeld Surface Contact Contributions (%) | |

| H···H | 50.8% |

| C···H / H···C | 16.5% |

| O···H / H···O | 11.0% |

| Cl···H / H···Cl | 10.4% |

| Others | 11.3% |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Hartree-Fock, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For ethoxyquinoline derivatives, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p) or similar, have been employed to determine optimized molecular geometries, electronic energies, and various reactivity indices researchgate.netnih.govnih.govresearchgate.netiucr.orgresearchgate.netresearchgate.net.

These calculations provide insights into:

Electronic Structure: Determination of molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap). This gap is indicative of a molecule's electronic stability and its potential for electron excitation researchgate.netresearchgate.netiucr.org.

Charge Distribution: Analysis of atomic charges and electrostatic potential maps (ESP) to identify regions of positive and negative charge, which are critical for understanding intermolecular interactions and reaction sites nih.govresearchgate.netresearchgate.net.

Bonding and Geometry: Calculation of bond lengths, bond angles, and dihedral angles to describe the molecule's three-dimensional structure and planarity researchgate.netnih.govnih.govresearchgate.netiucr.org. For instance, studies on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate reveal intramolecular C—H⋯O hydrogen bonds contributing to molecular planarity researchgate.netnih.govnih.goviucr.org.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a vital role in dissecting complex chemical transformations by predicting reaction pathways and identifying transition states. For ethoxyquinolines, studies have focused on decomposition mechanisms, such as the pyrolytic elimination of ethylene (B1197577) researchgate.netresearchgate.netresearchgate.net.

These investigations typically involve:

Mechanism Elucidation: Mapping out the sequence of elementary steps involved in a reaction, including the formation of intermediates and transition states researchgate.netresearchgate.netscm.com.

Transition State Identification: Locating the highest energy points along a reaction coordinate, which represent the transition states. The geometry and energy of these states are crucial for understanding reaction kinetics researchgate.netresearchgate.netresearchgate.net. For example, the formation of keto tautomers via elimination of ethylene from ethoxyquinolines often involves a six-membered transition state that is energetically more favorable than the four-membered transition state leading to enol forms researchgate.net.

Pathway Comparison: Evaluating multiple potential reaction pathways to determine the most energetically favorable or kinetically dominant routes researchgate.netresearchgate.netscm.com.

Thermodynamic and Kinetic Parameter Computations

Beyond identifying reaction pathways, computational methods are used to quantify the thermodynamic and kinetic parameters governing these processes.

Key parameters computed include:

Thermodynamics: Calculation of enthalpies, Gibbs free energies, and the relative stabilities of different conformers. For ethoxyquinolines, thermodynamics results have indicated the presence of multiple stable conformers within a narrow energy range researchgate.netresearchgate.netnrel.gov. The relative stability of tautomeric forms (keto vs. enol) is also a significant thermodynamic consideration researchgate.netresearchgate.net.

Kinetics: Estimation of rate coefficients and activation energies using theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These calculations provide insights into reaction rates at different temperatures and pressures, with TST and RRKM approaches often showing comparable results for ethoxyquinoline decomposition researchgate.netresearchgate.netnrel.gov. Tunneling corrections are also considered for accurate kinetic predictions at lower temperatures researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. While specific MD studies on 6-ethoxyquinoline were not detailed in the search results, related research on quinoline (B57606) derivatives and other organic molecules demonstrates their utility researchgate.netscilit.comdntb.gov.uarsc.orgebsco.com.

MD simulations are employed to:

Conformational Sampling: Investigate the various spatial arrangements (conformations) a molecule can adopt and their relative stabilities. This is particularly relevant for flexible molecules or when studying interactions in solution researchgate.netscilit.comebsco.com.

Intermolecular Interactions: Model the dynamic interactions between molecules, such as solvent-solute interactions or the assembly of molecules into larger structures. These simulations can predict structural stability and dynamics of molecular assemblies researchgate.netrsc.orgebsco.com.

Behavioral Prediction: Simulate the motion of atoms and molecules over time to understand chemical changes, reaction dynamics, and the behavior of biological molecules ebsco.com.

Hirshfeld Surface Analysis for Supramolecular Interaction Mapping

Hirshfeld surface analysis is a computational technique used to visualize and quantify the contributions of different intermolecular interactions to crystal packing. This method has been extensively applied to various quinoline derivatives, providing detailed insights into supramolecular structures researchgate.netnih.govnih.goviucr.orgscilit.com.

Key aspects of Hirshfeld surface analysis include:

Quantification of Contacts: Breaking down the total Hirshfeld surface area into contributions from specific atom-pair contacts, such as H⋯H, C⋯H, O⋯H, and Cl⋯H interactions researchgate.netnih.govnih.goviucr.orgscilit.com.

Visual Representation: Mapping the Hirshfeld surface with properties like electrostatic potential (ESP), normalized distance (dnorm), shape index, and curvedness to highlight regions of strong and weak interactions researchgate.netnih.govnih.goviucr.org.

Crystal Packing Insights: Identifying the dominant forces that hold molecules together in the solid state, such as π–π stacking and hydrogen bonding researchgate.netnih.govnih.goviucr.org.

Table 1: Hirshfeld Surface Contact Contributions for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate

| Contact Type | Contribution (%) | Reference |

| H⋯H | 50.8 | researchgate.netnih.goviucr.orgscilit.com |

| Cl⋯H / H⋯Cl | 16.0 | researchgate.netnih.goviucr.orgscilit.com |

| O⋯H / H⋯O | 10.3 | researchgate.netnih.goviucr.orgscilit.com |

| C⋯C | 7.9 | researchgate.netnih.goviucr.orgscilit.com |

| C⋯H / H⋯C | 5.3 | researchgate.netnih.goviucr.orgscilit.com |

| C⋯O | 3.7 | researchgate.netnih.goviucr.orgscilit.com |

| C⋯N | 3.3 | researchgate.netnih.goviucr.orgscilit.com |

Theoretical Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Theoretical and computational methods are indispensable in modern SAR analysis.

Common theoretical approaches include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the physicochemical properties of molecules to their observed activity. This often involves using calculated descriptors derived from quantum chemical methods uni-bonn.de.

Molecular Docking: Simulating the binding of a molecule to a biological target (e.g., an enzyme or receptor) to predict binding affinity and mode. This helps in understanding how structural features influence activity vulcanchem.com.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity uni-bonn.de.

These computational SAR approaches help in understanding which structural features of ethoxyquinoline derivatives are critical for their observed activities and guide the design of new compounds with improved properties uni-bonn.devulcanchem.comgeorgiasouthern.edu.

Coordination Chemistry and Catalysis Applications

6-Ethoxyquinoline as a Ligand in Metal Complex Synthesis

While direct synthesis of metal complexes specifically using this compound as a primary chelating ligand is not extensively detailed in the provided literature, the broader quinoline (B57606) scaffold is known to form complexes with transition metals. Schiff bases derived from quinoline aldehydes and amines, for instance, have been synthesized and characterized for their coordination with various metal ions like Cu(II), Co(II), Ni(II), and Fe(II) sysrevpharm.orgresearchgate.netresearchgate.netmdpi.comcore.ac.uk. These studies highlight the potential for quinoline derivatives to act as ligands, coordinating through nitrogen and oxygen atoms. In catalytic applications, this compound has been noted as a weak organic base that can be incorporated into catalytic systems, such as palladium-lead catalysts used in hydrogenation google.com. This suggests its potential role as a supporting ligand or additive that influences the catalyst's electronic and steric environment.

Investigation of Metal-Ligand Interactions and Complex Stability

The stability of metal complexes is influenced by several factors, including the nature of the central metal ion, the charge on the metal and ligands, the strength of the metal-ligand bonds, and the denticity of the ligands unacademy.comyork.ac.ukslideshare.netresearchgate.net. Generally, complexes with a higher degree of covalent character in the metal-ligand bond tend to be more stable unacademy.com. The chelate effect, where polydentate ligands form more stable complexes than monodentate ones due to increased entropy, also plays a significant role researchgate.netlibretexts.org. Ligands capable of forming π-bonds, such as carbon monoxide (CO) and cyanide (CN⁻), can also enhance complex stability unacademy.comresearchgate.net. While specific studies detailing the metal-ligand interactions and stability constants for complexes involving this compound were not found in the provided literature, these general principles would apply to any complexes formed with this molecule.

Application in Homogeneous and Heterogeneous Catalysis

This compound has found application primarily in hydrogenation catalysis, often in conjunction with transition metal catalysts.

Role in Hydrogenation and Other Organic Transformations

This compound has been employed in hydrogenation processes. Specifically, it is used as a component in palladium-lead catalysts for the selective hydrogenation of acetylenic bonds to olefinic bonds google.com. The quinoline ring itself can undergo reduction reactions, with hydrogenation catalysts like palladium on carbon being effective for this purpose evitachem.com. Other research has explored the transfer hydrogenation of quinolines to dihydroquinolines using cooperative cobalt-amido catalysts nih.govnih.gov, and asymmetric hydrogenation of heteroarenes, including quinolines, using various transition metal catalysts like rhodium, iridium, and ruthenium, often in combination with chiral ligands nih.gov.

Supramolecular Assemblies and Material Science Contributions

Design of Self-Assembled Systems Involving 6-Ethoxyquinoline Derivatives

The design of self-assembled systems hinges on the intricate orchestration of non-covalent interactions between molecules to form well-defined, ordered structures. Quinoline (B57606) derivatives, as a class of compounds, are well-suited for such applications due to their inherent properties. southasiacommons.net The quinoline scaffold, a fused bicyclic aromatic system containing a nitrogen atom, provides a platform for a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination.

While specific studies on the self-assembly of this compound are limited, research on other quinoline derivatives provides a strong indication of its potential. For instance, certain quinoline derivatives have been shown to self-assemble into organogels in various solvents. rsc.org This process is driven by a combination of intermolecular forces that lead to the formation of three-dimensional networks capable of immobilizing solvent molecules. The ethoxy group at the 6-position of the quinoline ring in this compound could play a crucial role in directing such self-assembly processes. The presence of the oxygen atom allows for potential hydrogen bonding interactions, while the ethyl group can influence the solubility and packing of the molecules, thereby affecting the morphology of the resulting supramolecular structures.

The ability to modify the quinoline core at various positions allows for the fine-tuning of its self-assembly behavior. By introducing different functional groups, it is possible to control the balance of intermolecular forces and, consequently, the architecture of the resulting supramolecular assemblies. Future research into this compound derivatives could, therefore, unlock a range of novel self-assembled systems with tailored properties.

Investigation of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental process in supramolecular chemistry, where a host molecule selectively binds to a guest molecule through non-covalent interactions. nih.gov The quinoline ring system has been explored as a key component in the design of synthetic receptors for various guest species. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.

Although there is a lack of specific research on this compound in host-guest chemistry, the general principles of molecular recognition involving quinoline derivatives suggest its potential in this area. The electronic and steric properties of the 6-ethoxy group could influence the binding affinity and selectivity of a host molecule incorporating this moiety. For example, the ethoxy group could modulate the electron density of the quinoline ring system, thereby affecting its ability to engage in electrostatic or charge-transfer interactions with a guest molecule.

Furthermore, quinoline derivatives have been investigated for their ion recognition properties. southasiacommons.net The design of quinoline-based receptors capable of selectively binding specific cations or anions is an active area of research. The strategic placement of binding sites on the this compound scaffold could lead to the development of novel sensors for environmentally or biologically important ions. The synthesis and study of such host molecules would provide valuable insights into the role of the 6-ethoxy group in molecular recognition events.

Formation of Two-Dimensional Molecular Networks and Channels

The bottom-up construction of two-dimensional (2D) molecular networks on surfaces is a promising approach for the development of advanced materials with applications in catalysis, separation, and electronics. The ability of molecules to self-assemble into ordered, porous structures is key to this endeavor. Quinoline derivatives have emerged as potential building blocks for the creation of such 2D networks. researchgate.net

The planar and rigid nature of the quinoline scaffold, combined with its capacity for directional non-covalent interactions, makes it an attractive candidate for the design of 2D molecular architectures. While direct evidence for the formation of 2D networks from this compound is not yet available, the principles governing the self-assembly of similar organic molecules on surfaces can be applied. The interplay between intermolecular interactions, such as hydrogen bonding and van der Waals forces, and the interaction of the molecules with the underlying substrate determines the final structure of the 2D assembly.

The ethoxy group in this compound could influence the packing of the molecules on a surface, potentially leading to the formation of porous networks with specific cavity sizes and shapes. These cavities could then be used to template the arrangement of guest molecules, creating ordered arrays with potential applications in nanoscience and technology. The synthesis of specifically functionalized this compound derivatives could provide greater control over the formation and properties of these 2D molecular networks and channels.

Potential for Advanced Material Development (e.g., Fluorescent Dyes)

Quinoline and its derivatives have long been recognized for their interesting photophysical properties, making them valuable components in the development of advanced materials such as fluorescent dyes. acs.org While comprehensive studies on the fluorescence of this compound are not widely published, the well-documented fluorescent characteristics of its close analog, 6-methoxyquinoline (B18371), provide a strong indication of its potential in this area.

Research on 6-methoxyquinoline has shown that it exhibits fluorescence emission that is sensitive to the surrounding solvent environment. researchgate.net This solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent, is a desirable characteristic for fluorescent probes and sensors. The photophysical properties of 6-methoxyquinoline are attributed to the quinoline ring acting as the fluorophore, with the methoxy (B1213986) group at the sixth position influencing the electronic transitions. researchgate.net

Given the structural similarity between this compound and 6-methoxyquinoline, it is highly probable that this compound also possesses interesting fluorescent properties. The slightly larger ethoxy group may lead to subtle differences in its absorption and emission spectra, as well as its quantum yield and fluorescence lifetime, which could be advantageous for specific applications. The potential for this compound to serve as a fluorescent dye is significant, with possible applications in biological imaging, chemical sensing, and organic light-emitting diodes (OLEDs). Further investigation into the photophysical properties of this compound is warranted to fully explore its potential in the development of advanced fluorescent materials.

Table 1: Fluorescence Emission Characteristics of 6-Methoxyquinoline in Various Solvents

| Solvent | Emission Maximum (λem) at λex = 350 nm | Emission Maximum (λem) at λex = 390 nm |

| Cyclohexane | 400 nm | 485 nm |

| Dioxane | 410 nm | 490 nm |

| Acetonitrile | 420 nm | 500 nm |

| Ethanol | 430 nm | 510 nm |

| Water | 470 nm | 520 nm |

| Data extrapolated from studies on 6-methoxyquinoline, a close analog of this compound. researchgate.net |

Role As Precursors and Building Blocks in Complex Chemical Synthesis

Utility in the Construction of Advanced Organic Molecules

The quinoline (B57606) moiety is a well-established structural motif in organic chemistry, frequently found in natural products and synthetic compounds exhibiting significant biological activities researchgate.netresearchgate.net. 6-Ethoxyquinoline and its functionalized derivatives harness this inherent versatility, acting as crucial starting materials for the synthesis of advanced organic molecules. For instance, compounds such as 4-Chloro-6-ethoxyquinoline are acknowledged for their broad applicability in organic synthesis, enabling the construction of more intricate molecular structures smolecule.com. Similarly, 2-Methyl-6-ethoxyquinoline functions as a key building block, empowering researchers to develop novel compounds with potentially enhanced biological properties chemimpex.com.

The presence of reactive functional groups on the this compound core, including aldehyde groups (e.g., 2-Quinolinecarboxaldehyde, 6-ethoxy-) and carboxylic acid functionalities (e.g., this compound-2,3-dicarboxylic acid), significantly broadens their synthetic utility. Aldehyde functionalities, for example, serve as reactive handles for condensation reactions, thereby facilitating carbon-carbon bond formation cymitquimica.com. Carboxylic acid groups are amenable to esterification or decarboxylation, leading to a diverse array of derivatives smolecule.com. The capacity for further functionalization via electrophilic aromatic substitution on the quinoline ring also underscores their importance in building complex molecular scaffolds smolecule.com.

Table 8.1.1: Selected this compound Derivatives as Building Blocks in Organic Synthesis

| Compound Name | CAS Number | Key Functional Groups / Features | Primary Application Area in Synthesis |

| 4-Chloro-6-ethoxyquinoline | 103862-63-1 | Chloro, Ethoxy, Quinoline core | Organic synthesis, Medicinal chemistry, Drug discovery smolecule.com |

| 2-Methyl-6-ethoxyquinoline | Not Specified | Methyl, Ethoxy, Quinoline core | Organic synthesis, Development of novel compounds chemimpex.com |

| This compound-2,3-dicarboxylic acid | 948289-74-5 | Two Carboxylic acids, Ethoxy, Quinoline core | Synthesis of derivatives, Further functionalization smolecule.com |

| 2-Quinolinecarboxaldehyde, 6-ethoxy- | 100063-12-5 | Aldehyde, Ethoxy, Quinoline core | Organic synthesis, Pharmaceutical intermediates cymitquimica.com |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) | 281208-98-8 | Chloro, Aldehyde, Ethoxy, Quinoline core | Synthesis of quinoline-chalcone conjugates ijaem.net |

| 2-Chloro-6-ethoxyquinoline-3-carbonitrile | 937672-26-9 | Chloro, Nitrile, Ethoxy, Quinoline core | Heterocyclic building blocks, Pharmaceutical intermediates bldpharm.com |

Application in Multi-Component Reactions

Multi-component reactions (MCRs) represent a highly efficient synthetic strategy, enabling the simultaneous formation of multiple bonds within a single reaction vessel, thereby facilitating the construction of complex molecular architectures from simpler precursors nih.govrsc.orgwikipedia.org. This compound derivatives have demonstrated utility in MCRs, contributing to the streamlined synthesis of various quinoline-containing compounds. For instance, 4-Chloro-6-ethoxyquinoline has been noted in the context of multi-component condensation reactions . Furthermore, specific derivatives, such as 4-Chloro-6-ethoxyquinoline-3-carboxylic ester, have been explicitly identified in studies involving multi-component multi-functionalization reactions researchgate.net.

The inherent reactivity and structural characteristics of these quinoline building blocks make them well-suited for MCR methodologies, which are highly valued for their atom economy, convergent nature, and capacity to rapidly generate structural diversity nih.govrsc.org. The ongoing development of novel MCR-based approaches for quinoline synthesis continues to be a significant area of research, promising efficient routes to valuable compounds with precisely tailored properties rsc.org.

Precursor for Pharmacologically Relevant Scaffolds and Intermediates

The quinoline scaffold is a fundamental component in medicinal chemistry, forming the basis for a wide array of compounds with significant pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties researchgate.netresearchgate.netijaem.net. This compound derivatives serve as essential precursors for the synthesis of these pharmacologically relevant scaffolds and intermediates. For example, this compound-2,3-dicarboxylic acid exhibits potential as an antimicrobial agent and may possess anti-inflammatory characteristics smolecule.com.

The inherent versatility of the this compound moiety facilitates its incorporation into diverse molecular designs targeting specific therapeutic endpoints. Derivatives such as 4-Chloro-6-ethoxyquinoline are recognized for their utility in medicinal chemistry and drug discovery endeavors smolecule.com. Moreover, substituted quinolines, like the 8-amino-6-methoxyquinolines, have been synthesized as potential antimalarial agents, underscoring the therapeutic relevance of the quinoline core with alkoxy substituents nih.gov. The established strategy of "scaffold-based design" in drug discovery involves the identification of core structures, followed by their decoration with various functional groups to optimize activity and drug-likeness lifechemicals.com. This compound derivatives are highly suitable for this approach, acting as foundational scaffolds that can be further modified to yield potent drug candidates or crucial intermediates for their synthesis cymitquimica.comlifechemicals.com. The synthesis of quinoline quinones from 6-methoxyquinoline (B18371) via palladium-catalyzed cross-coupling reactions further exemplifies how substituted quinolines can be transformed into complex, biologically active structures nih.gov.

Table 8.3.1: Pharmacological Relevance of this compound-Related Scaffolds and Intermediates

| Scaffold/Intermediate Type | Example Derivative(s) | Potential Therapeutic Area(s) | Reference(s) |

| Antimicrobial/Anti-inflammatory | This compound-2,3-dicarboxylic acid | Antimicrobial, Anti-inflammatory | smolecule.com |

| Antimalarial | 8-amino-6-methoxyquinolines (related structure) | Antimalarial | nih.gov |

| Anticancer | Substituted quinoline derivatives (general) | Anticancer | researchgate.netresearchgate.net |

| Drug Discovery Intermediates | 4-Chloro-6-ethoxyquinoline, 2-Quinolinecarboxaldehyde, 6-ethoxy- | General drug discovery, Pharmaceutical intermediates | smolecule.comcymitquimica.com |

| Quinoline-Chalcone Conjugates | Derived from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Potential for antimicrobial evaluation | ijaem.net |

| General Medicinal Chemistry Scaffolds | Various this compound derivatives | Broad applications in drug design and discovery | smolecule.comlifechemicals.com |

Compound List:

this compound

4-Chloro-6-ethoxyquinoline

2-Methyl-6-ethoxyquinoline

this compound-2,3-dicarboxylic acid

2-Quinolinecarboxaldehyde, 6-ethoxy-

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

4-Chloro-6-ethoxyquinoline-3-carboxylic ester

6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

2-Chloro-6-ethoxyquinoline-3-carbonitrile

8-amino-6-methoxyquinoline (B117001) (related structure)

6-methoxyquinoline (related structure)

Mechanistic Investigations of Molecular Interactions

Studies on Enzyme Interaction Mechanisms and Modulation of Enzyme Activity

No studies specifically investigating the interaction of 6-ethoxyquinoline with enzymes or its effects on enzyme activity were identified.

Protein Binding Studies and Elucidation of Pharmacodynamic Principles

No protein binding studies or pharmacodynamic analyses specifically for this compound were found in the reviewed literature.

Molecular Targeting Studies at a Cellular Level (In Vitro Investigations)

No in vitro studies detailing the molecular targets of this compound at a cellular level were available.

Q & A

Q. What ethical guidelines apply to in vivo studies of this compound’s neuroactive properties?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and humane endpoints. Obtain approval from institutional ethics committees (IACUC or equivalent) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.